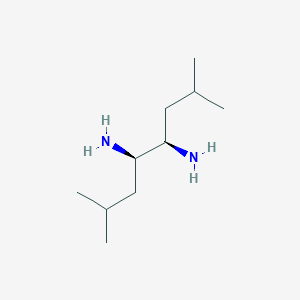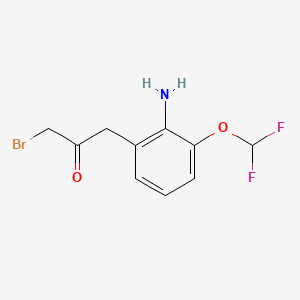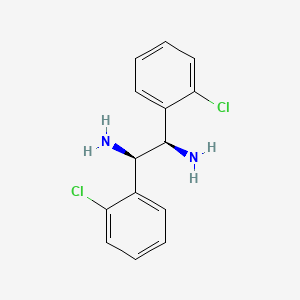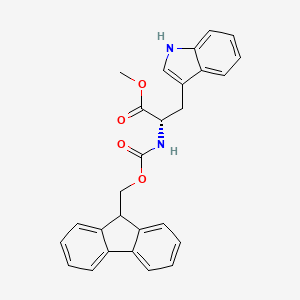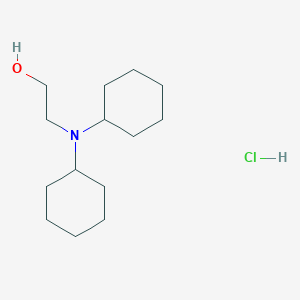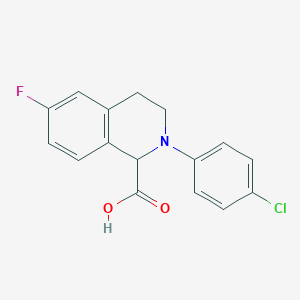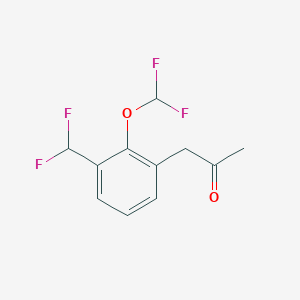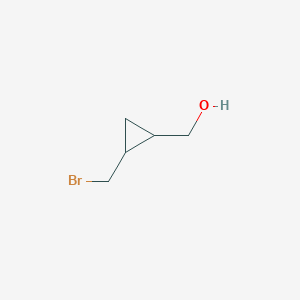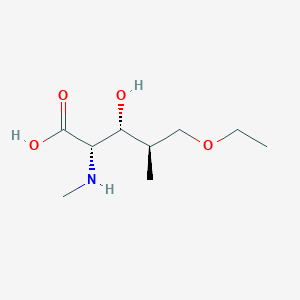
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of (2R,4E)-2-methyl-4-hexenal with tert-butyl isocyanoacetate, followed by hydrolysis and subsequent transformations to obtain the target compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography. The use of advanced techniques and equipment is essential to achieve efficient production on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique stereochemistry allows for selective binding to target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4R)-4,5-dihydroxy isoleucine
- (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid
Uniqueness
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C9H19NO4/c1-4-14-5-6(2)8(11)7(10-3)9(12)13/h6-8,10-11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8-/m1/s1 |
Clave InChI |
BELRGBINTSKBGB-GJMOJQLCSA-N |
SMILES isomérico |
CCOC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canónico |
CCOCC(C)C(C(C(=O)O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


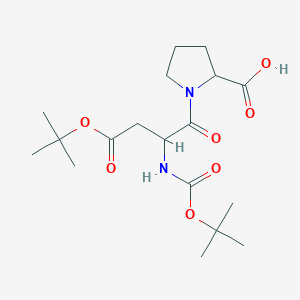
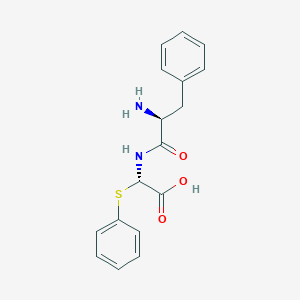

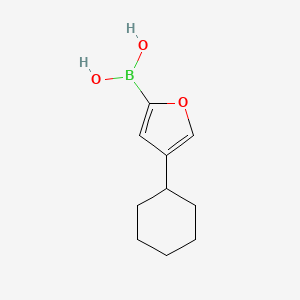
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
